(Z)-4-methoxy-3-methylbut-3-en-2-one

Description

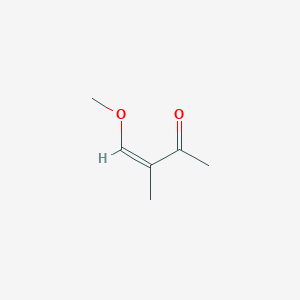

(Z)-4-Methoxy-3-methylbut-3-en-2-one is an α,β-unsaturated ketone characterized by a methoxy group at position 4, a methyl group at position 3, and a conjugated double bond (C3–C4) in the Z-configuration. Its molecular formula is C₆H₁₀O₂ (molecular weight: 114.14 g/mol), and it is identified by CAS number 4652-27-1 . The compound exhibits a boiling point of 66–69°C at 12 mmHg and is commonly used in organic synthesis and materials research due to its reactive enone system and stereochemical properties .

Properties

CAS No. |

150151-24-9 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(Z)-4-methoxy-3-methylbut-3-en-2-one |

InChI |

InChI=1S/C6H10O2/c1-5(4-8-3)6(2)7/h4H,1-3H3/b5-4- |

InChI Key |

UVEUXDFHYFKUDZ-PLNGDYQASA-N |

SMILES |

CC(=COC)C(=O)C |

Isomeric SMILES |

C/C(=C/OC)/C(=O)C |

Canonical SMILES |

CC(=COC)C(=O)C |

Synonyms |

3-Buten-2-one, 4-methoxy-3-methyl-, (Z)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (Z)-4-methoxy-3-methylbut-3-en-2-one are compared below with analogous compounds, emphasizing substituent effects, stereochemistry, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Substituent Effects: The methoxy group in this compound enhances polarity and nucleophilic reactivity compared to the phenyl-substituted analogue (CAS 1901-26-4), which exhibits greater hydrophobicity and aromatic stability .

Stereochemical Influence :

- The Z-isomer of 1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene shows distinct mass spectral fragmentation patterns (e.g., dominant [M-C₁₂H₁₅O]⁺ ion at m/z 121) compared to the E-isomer , which produces a weaker [M-C₁₀H₁₂O]⁺ fragment (m/z 148). This highlights stereochemistry’s role in stability and fragmentation pathways .

Thermal Properties :

- This compound’s lower boiling point (66–69°C at 12 mmHg) compared to bulkier analogues (e.g., phenyl-substituted derivatives) underscores the impact of molecular weight and substituent bulk on volatility .

Applications: The target compound’s enone system is pivotal in Michael addition reactions, whereas phenyl-substituted analogues are more suited for fragrance formulations due to their aromatic profiles .

Notes

- Stereochemical Specificity : The Z-configuration in α,β-unsaturated ketones often confers greater reactivity in cycloaddition reactions compared to E-isomers .

- Evidence Limitations : Direct data on the target compound’s synthetic applications are sparse in the provided evidence; inferences are drawn from structurally related molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.